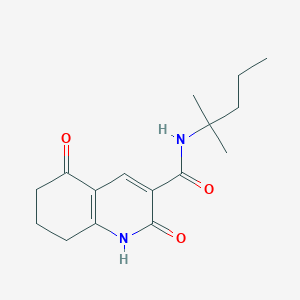![molecular formula C15H22N4O B7681302 2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide](/img/structure/B7681302.png)
2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide, also known as Cmpd-1, is a small molecule inhibitor that has been identified as a promising therapeutic agent in cancer treatment. This compound has shown significant potential in inhibiting the growth of cancer cells, and its mechanism of action has been extensively studied in scientific research.
Mechanism of Action
2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide targets the protein kinase CK2, which is involved in several cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2, 2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide disrupts the signaling pathways that are critical for cancer cell growth and survival, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. This compound induces apoptosis, or programmed cell death, in cancer cells, which is a critical mechanism for inhibiting cancer cell growth. 2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and survival of cancer cells.
Advantages and Limitations for Lab Experiments
2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide has several advantages as a research tool in the laboratory. This compound is highly specific for CK2 and has shown promising results in inhibiting cancer cell growth. However, the synthesis of 2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide is a complex process, which may limit its availability for research purposes.
Future Directions
Several future directions for research on 2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide can be identified. One area of research is the development of more efficient synthesis methods for 2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide, which would increase its availability for research purposes. Another area of research is the identification of biomarkers that can predict the response to 2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide in cancer patients. Additionally, the combination of 2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide with other cancer therapies is an area of research that holds significant promise for improving cancer treatment outcomes. Finally, the evaluation of the safety and efficacy of 2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide in clinical trials is an essential direction for future research.
Synthesis Methods
The synthesis of 2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide is a complex process that involves several steps. The starting material for the synthesis is 2-cyanopyridine, which is reacted with methylamine to form N-methyl-2-cyanopyridine. This intermediate is then reacted with 2-methylpentan-2-amine to form the final product, 2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide.
Scientific Research Applications
2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide has been extensively studied in scientific research for its potential use in cancer treatment. Several studies have shown that 2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide inhibits the growth of cancer cells by targeting specific signaling pathways that are involved in cell proliferation and survival. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
properties
IUPAC Name |
2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-5-8-15(2,3)18-14(20)11-19(4)13-7-6-12(9-16)10-17-13/h6-7,10H,5,8,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHOSTMYELFPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NC(=O)CN(C)C1=NC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7681231.png)
![3-[2-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-oxoethyl]-1-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7681243.png)
![N-(3-chlorophenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide](/img/structure/B7681248.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethane-1,2-dione](/img/structure/B7681251.png)
![4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B7681252.png)
![2-[4-(4,5-Dihydrobenzo[g][1]benzothiole-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7681261.png)
![1-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7681264.png)
![2-[[(4-methoxyphenyl)methyl-methylamino]methyl]-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7681265.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(2,3-dihydroindol-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7681270.png)

![[2-[(2,4-Dimethylphenyl)carbamoylamino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B7681285.png)
![N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7681301.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone](/img/structure/B7681329.png)